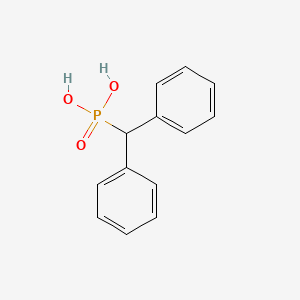

Benzhydrylphosphonic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzhydrylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRCQIRZJMJGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92025-81-5 | |

| Record name | Benzhydrylphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzhydrylphosphonic acid synthesis and properties

An In-depth Technical Guide to Benzhydrylphosphonic Acid: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Preamble: The Significance of the Benzhydrylphosphonate Scaffold

This compound, also known as (diphenylmethyl)phosphonic acid, represents a fascinating intersection of classic organophosphorus chemistry and modern materials science and drug discovery.[1] Its structure, featuring a bulky, hydrophobic benzhydryl (diphenylmethyl) group attached to a polar, functional phosphonic acid moiety, imparts a unique set of properties that make it a valuable molecule. While not a household name, this compound serves as a critical building block and a functional molecule in its own right.

This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher, providing a narrative grounded in the causality of chemical principles and validated experimental insights. We will explore not just how to synthesize and use this molecule, but why specific routes are chosen, why it exhibits particular properties, and how these characteristics are leveraged in advanced applications.

Section 1: Synthesis – Forging the Carbon-Phosphorus Bond

The creation of the P-C bond in this compound is the central challenge of its synthesis. The two most robust and widely utilized methodologies are the Michaelis-Arbuzov reaction and variations of the Pudovik reaction. Both pathways typically proceed via a phosphonate ester intermediate, which is subsequently hydrolyzed to the final phosphonic acid.[2][3]

The Michaelis-Arbuzov Reaction: A Classic and Reliable Route

The Michaelis-Arbuzov reaction is arguably the most fundamental method for forming alkylphosphonates.[4][5] The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, proceeding through a phosphonium salt intermediate.[6][7] The subsequent dealkylation of this intermediate by the displaced halide ion yields the stable pentavalent phosphonate ester.

The choice to use this reaction is based on its reliability and the commercial availability of the starting materials: a benzhydryl halide (e.g., bromodiphenylmethane) and a trialkyl phosphite (e.g., triethyl phosphite). The reaction generally requires thermal energy to drive the dealkylation of the phosphonium intermediate, a step critical for the reaction's completion.[6]

Caption: Workflow for the Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This two-part protocol is a self-validating system. Successful isolation of the ester intermediate in Part A is the primary prerequisite for proceeding to the final hydrolysis in Part B.

Part A: Synthesis of Diethyl Benzhydrylphosphonate

-

Objective: To synthesize the phosphonate ester intermediate from bromodiphenylmethane and triethyl phosphite.

-

Causality: Triethyl phosphite serves as the phosphorus nucleophile. The reaction is driven to completion by heating, which facilitates the dealkylation of the quasi-phosphonium salt intermediate to form the thermodynamically stable P=O bond.

-

Methodology:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the phosphite.

-

Reagents: Charge the flask with bromodiphenylmethane (1 equiv.) and triethyl phosphite (1.2 equiv.). The excess phosphite ensures complete consumption of the halide.

-

Reaction: Heat the mixture under a nitrogen atmosphere to 140-150 °C. The reaction is typically exothermic initially. Maintain this temperature for 4-6 hours.

-

Monitoring: Progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (

+139 ppm) and the appearance of the diethyl benzhydrylphosphonate signal (+25 ppm). -

Work-up: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure.

-

Purification: The crude residue is purified by vacuum distillation or column chromatography on silica gel to yield diethyl benzhydrylphosphonate as a clear oil.

-

Part B: Hydrolysis to this compound

-

Objective: To convert the stable phosphonate ester into the final phosphonic acid.

-

Causality: The P-O-C ester bonds are stable but can be cleaved under harsh acidic conditions or via silylation, which creates a more labile intermediate.

-

Methodology (Acid Hydrolysis):

-

Setup: In a round-bottom flask, combine the diethyl benzhydrylphosphonate (1 equiv.) from Part A with concentrated hydrochloric acid (12 M, ~10-15 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The biphasic mixture will slowly become homogeneous as the reaction proceeds.

-

Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and then a small amount of cold acetone. Dry the product under vacuum to yield pure this compound.[2] Purity can be confirmed by melting point and HPLC.

-

-

Methodology (McKenna Procedure - for sensitive substrates):

-

Setup: Dissolve the diethyl benzhydrylphosphonate (1 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Silylation: Add bromotrimethylsilane (TMSBr, ~2.5 equiv.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours. This step forms the bis(trimethylsilyl) phosphonate ester.[2][8]

-

Methanolysis: Carefully add methanol to the reaction mixture. This cleaves the silyl esters, generating the phosphonic acid.

-

Isolation: Remove all volatile components under reduced pressure. The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum.

-

Section 2: Physicochemical and Safety Properties

The physical properties of this compound are a direct reflection of its molecular structure. The high melting point is indicative of strong intermolecular hydrogen bonding afforded by the phosphonic acid groups, while its solubility profile is dictated by the balance between the polar acid head and the large, nonpolar benzhydryl tail.

Data Summary

The following table summarizes the key quantitative data for this compound, compiled from authoritative chemical databases and suppliers.[1][9]

| Property | Value | Source(s) |

| IUPAC Name | (diphenylmethyl)phosphonic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 92025-81-5 | [1][9] |

| Molecular Formula | C₁₃H₁₃O₃P | [1][10] |

| Molecular Weight | 248.22 g/mol | [1][9] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 235 °C | [9] |

| Purity | Typically >98.0% (HPLC) | [9] |

| Solubility | Soluble in Methanol |

Safety and Handling

From a safety perspective, this compound must be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage.[1] The GHS hazard statements H314 and H290 (May be corrosive to metals) are consistently associated with this compound.[1]

-

Trustworthiness in Protocol: Any experimental protocol involving this compound must mandate the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Section 3: Applications and Field-Proven Insights

The utility of this compound stems from its dual nature: the phosphonic acid group provides a strong, reactive anchor, while the benzhydryl group provides bulk and hydrophobicity.

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of phosphonic acids is in the functionalization of metal oxide surfaces (e.g., alumina, titania, indium tin oxide).[3][11][12] The phosphonic acid headgroup forms strong, covalent-like bonds with the surface hydroxyl groups of these materials.

-

Expertise & Experience: this compound is particularly valuable in this context. Its bulky benzhydryl group acts as a large "spacer," creating a well-defined, hydrophobic, and sterically hindered surface. This can be used to control surface energy, passivate surfaces against corrosion, or serve as an insulating layer in molecular electronics. The robustness of the P-O-metal bond makes these self-assembled monolayers (SAMs) more thermally and hydrolytically stable than their thiol-on-gold counterparts.

Role in Drug Development and Medicinal Chemistry

The phosphonic acid moiety is a well-established pharmacophore in medicinal chemistry.[2][3] It is often used as a bioisostere of a phosphate or carboxylate group. This substitution can impart several advantageous properties, including increased metabolic stability and altered binding affinity to target enzymes.

-

Phosphonate as a Phosphate Mimic: Many biological processes involve the formation or cleavage of phosphate esters. Phosphonates, which lack the hydrolyzable P-O-C ester linkage, can act as stable transition-state analogs to inhibit enzymes like proteases or phosphatases.[3] The benzhydryl group, in this context, can serve as a hydrophobic binding element that interacts with nonpolar pockets in an enzyme's active site. While this compound itself is not a drug, it is a key precursor for more complex α-aminophosphonates and other derivatives which have shown significant biological activity.[13][14]

Caption: Phosphonic acids as stable mimics of phosphate transition states for enzyme inhibition.

References

- This compound, 200MG - B4634-200MG - Lab Pro Inc. Lab Pro Inc.

- This compound | C13H13O3P | CID 195023.

- Pudovik reaction. Wikipedia.

- This compound | 92025-81-5. TCI EUROPE N.V.

- Benzylphosphonic Acid | C7H9O3P | CID 81312.

- Benzhydryliminomethylphospho...

- This compound.

- This compound (C13H13O3P). PubChemLite.

- Michaelis–Arbuzov reaction. J&K Scientific LLC.

- Synthesis of diethyl (phenylamino)benzylposphonate by aza-Pudovik reaction.

- Michaelis–Arbuzov reaction. Wikipedia.

- Synthesis and Reactions of α-Hydroxyphosphon

- This compound | 92025-81-5. Tokyo Chemical Industry Co., Ltd. (APAC).

- Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphin

- Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI.

- Phosphonic acid: preparation and applic

- Arbuzov Reaction. Organic Chemistry Portal.

- This compound, tech| C6H5-CH2-P(O)(OH)2. Gelest.

- Phosphonic acid: preparation and applications.

- Product Class 39: Arylphosphonic Acids and Deriv

- Phosphonic acid: preparation and applications.

- Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction.

- Phosphinic acids: current status and potential for drug discovery.

Sources

- 1. This compound | C13H13O3P | CID 195023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 9. labproinc.com [labproinc.com]

- 10. PubChemLite - this compound (C13H13O3P) [pubchemlite.lcsb.uni.lu]

- 11. This compound | Nanoporation [nanoporation.eu]

- 12. reinste.com [reinste.com]

- 13. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

(Diphenylmethyl)phosphonic acid chemical structure

An In-Depth Technical Guide to (Diphenylmethyl)phosphonic Acid: Synthesis, Characterization, and Applications

Abstract

(Diphenylmethyl)phosphonic acid, also known as benzhydrylphosphonic acid, is an organophosphorus compound featuring a phosphonic acid functional group directly attached to a bulky diphenylmethyl moiety. This unique structural combination imparts properties that are of significant interest to researchers in medicinal chemistry and materials science. The phosphonic acid group serves as a stable bioisostere for phosphate and carboxylate groups, making it a valuable building block for designing enzyme inhibitors and therapeutic agents.[1][2] The diphenylmethyl group provides a sterically demanding, lipophilic scaffold that can be exploited to probe the active sites of biological targets. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and key applications of (Diphenylmethyl)phosphonic acid, with a focus on field-proven experimental protocols and the causal reasoning behind methodological choices.

Introduction to Phosphonic Acids in Drug Discovery

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P(O)(OH)₂ functional group.[3] Unlike their phosphate ester cousins, which contain a labile P-O-C bond, the direct carbon-to-phosphorus (C-P) bond in phosphonic acids is exceptionally stable to chemical and enzymatic hydrolysis.[2] This inherent stability is a cornerstone of their utility in drug design.

The primary roles of the phosphonic acid moiety in medicinal chemistry are:

-

Phosphate Mimicry: The tetrahedral geometry and dianionic state at physiological pH allow phosphonates to act as non-hydrolyzable analogs of natural phosphates.[1] This makes them ideal for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases, phosphatases, and polymerases.[2][4]

-

Carboxylate Bioisostere: The phosphonate group can also serve as a structural and electronic mimic of a carboxylate group, offering a different geometric arrangement and charge distribution.[1][2]

-

Transition-State Analogs: They are effective mimics of the tetrahedral transition state formed during the hydrolysis of esters and amides, leading to potent enzyme inhibition.[2]

-

Bone Targeting: Phosphonic acids, particularly bisphosphonates, exhibit strong affinity for calcium ions, a property exploited for targeting drugs to bone tissue for treating conditions like osteoporosis.[2][3]

(Diphenylmethyl)phosphonic acid embodies these principles, combining the versatile phosphonic acid "warhead" with a large, hydrophobic diphenylmethyl group, making it a valuable scaffold for exploring structure-activity relationships in various biological systems.

Structural Elucidation and Physicochemical Properties

The definitive structure of (Diphenylmethyl)phosphonic acid consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two hydroxyl groups, and single-bonded to the methine carbon of a diphenylmethane group.

Chemical Structure Diagram

Caption: Chemical structure of (Diphenylmethyl)phosphonic acid.

Physicochemical Data

The key physical and chemical properties of (Diphenylmethyl)phosphonic acid are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 92025-81-5 | [5] |

| Molecular Formula | C₁₃H₁₃O₃P | [5] |

| Molecular Weight | 248.21 g/mol | [5] |

| Melting Point | 235 °C | [5] |

| Boiling Point | 460.3 ± 55.0 °C (Predicted) | [5] |

| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [5] |

| Synonyms | This compound, P-(Diphenylmethyl)phosphonic acid | [5] |

Spectroscopic Characterization Insights

While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features essential for its identification and quality control.

-

³¹P NMR: This is the most definitive technique. A single resonance is expected. The chemical shift for phosphonic acids typically appears in the range of +15 to +30 ppm (relative to 85% H₃PO₄ standard), distinguishing it clearly from its phosphonate ester precursors, which resonate at lower chemical shifts.[4][6]

-

¹H NMR: Key signals would include a broad, exchangeable singlet for the two acidic P-OH protons, a doublet for the methine proton (CH-P) due to coupling with the phosphorus atom (²J_PH), and multiplets in the aromatic region for the two phenyl groups.

-

¹³C NMR: The carbon spectrum would show a characteristic doublet for the methine carbon due to one-bond coupling to phosphorus (¹J_PC), along with the expected aromatic signals.

-

IR Spectroscopy: The spectrum would be dominated by a strong P=O stretching band (around 1200 cm⁻¹), broad O-H stretching absorption from the P-OH groups (2500-3300 cm⁻¹), and characteristic C-H and C=C bands from the aromatic rings.

Core Synthesis Strategies

The synthesis of phosphonic acids rarely proceeds by direct phosphonation. The most reliable and widely adopted strategy involves a two-stage approach: first, the synthesis of a stable phosphonate ester intermediate, followed by a robust hydrolysis step to liberate the free phosphonic acid.[3][7][8] This methodology offers superior control and is adaptable to a wide range of substrates.

Synthesis Workflow Overview

Caption: General two-stage workflow for the synthesis of phosphonic acids.

Stage 1: Formation of the Phosphonate Ester

The critical step in the synthesis is the creation of the robust C-P bond. The Michaelis-Arbuzov reaction is the classical and most common method for this transformation.[9] It involves the reaction of a trialkyl phosphite with an alkyl halide, in this case, a diphenylmethyl halide (e.g., diphenylmethyl bromide).

-

Causality of Choice: The Michaelis-Arbuzov reaction is favored for its reliability and high yields. The choice of the phosphite ester (e.g., triethyl phosphite vs. trimethyl phosphite) determines the nature of the intermediate ester, which can influence the ease of the subsequent hydrolysis step. Diethyl esters are common due to the commercial availability and moderate reactivity of the starting materials.[10]

More modern techniques, such as palladium-catalyzed cross-coupling reactions between H-phosphonates and aryl/alkyl halides, offer alternative routes that may tolerate a broader range of functional groups.[11]

Stage 2: Hydrolysis to the Phosphonic Acid

Cleavage of the P-O ester bonds is the final and often most challenging step.[7][8] The stability of the phosphonate diester necessitates vigorous conditions. Two protocols are dominant in the field.

-

Concentrated Acid Hydrolysis:

-

Mechanism: This method involves refluxing the phosphonate ester in a strong, non-oxidizing acid like concentrated hydrochloric acid. The reaction proceeds via nucleophilic attack on the phosphorus atom or protonation of the ester oxygen followed by cleavage of the P-O bond.[8]

-

Expertise & Rationale: While effective, this "brute force" approach is only suitable for substrates that can withstand harsh, high-temperature acidic conditions. For complex molecules with acid-labile functional groups, this method is often contraindicated.[3]

-

-

The McKenna Reaction (TMSBr-mediated Cleavage):

-

Mechanism: This is a two-step, one-pot procedure that offers a significantly milder alternative.[3] First, bromotrimethylsilane (TMSBr) reacts with the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate. This silylated intermediate is highly susceptible to hydrolysis. In the second step, the addition of an alcohol (typically methanol) or water rapidly cleaves the silyl esters to yield the final phosphonic acid.[3]

-

Expertise & Rationale: The McKenna reaction is the gold standard for phosphonate ester dealkylation in modern organic synthesis. Its primary advantage is its mildness; reactions are often run at or below room temperature, preserving sensitive functional groups elsewhere in the molecule. It is a self-validating system because the high reactivity of the silylated intermediate ensures the reaction proceeds to completion upon alcoholysis.[12]

-

Field-Proven Experimental Protocols

The following protocols are presented as robust, self-validating systems for the synthesis and characterization of (Diphenylmethyl)phosphonic acid.

Protocol 4.1: Synthesis via Acidic Hydrolysis of Diethyl (Diphenylmethyl)phosphonate

This protocol describes the final hydrolysis step, assuming the precursor ester has been synthesized via a standard Michaelis-Arbuzov reaction.

-

Objective: To convert Diethyl (diphenylmethyl)phosphonate to (Diphenylmethyl)phosphonic acid.

-

Trustworthiness: This is a well-established, albeit harsh, method for phosphonate dealkylation. The outcome is validated by the physical properties of the product (e.g., high melting point and insolubility in non-polar solvents) and confirmed by spectroscopic analysis.[3][8]

Reagents & Equipment:

-

Diethyl (diphenylmethyl)phosphonate (1.0 eq)

-

Concentrated Hydrochloric Acid (~12 M)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Büchner funnel and filter paper

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend Diethyl (diphenylmethyl)phosphonate in concentrated hydrochloric acid (approx. 10-20 mL per gram of ester).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically ~110 °C) with vigorous stirring.

-

Rationale: The high temperature and strong acid concentration are necessary to drive the cleavage of the stable P-O ethyl bonds.

-

-

Monitoring: The reaction is typically run for 12-24 hours. The progress can be monitored by periodically taking a small aliquot, removing the acid under vacuum, and analyzing the residue by ³¹P NMR to observe the disappearance of the starting ester signal and the appearance of the product acid signal.

-

Workup & Isolation: After cooling to room temperature, a white precipitate of the phosphonic acid product should form. If precipitation is slow, cooling in an ice bath may be required.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid cake thoroughly with copious amounts of cold deionized water to remove residual HCl, followed by a wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material.

-

Rationale: The product is insoluble in water and non-polar organics, while the starting materials and byproducts are more soluble, allowing for purification by simple washing.

-

-

Drying: Dry the resulting white solid under high vacuum to yield the final (Diphenylmethyl)phosphonic acid.

Protocol 4.2: Characterization by ³¹P NMR Spectroscopy

-

Objective: To confirm the identity and purity of the final phosphonic acid product.

-

Trustworthiness: ³¹P NMR is an unambiguous method for identifying phosphorus-containing compounds. A single, sharp peak at the expected chemical shift is a strong indicator of a pure sample.

Reagents & Equipment:

-

(Diphenylmethyl)phosphonic acid sample (~10-20 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or MeOD)

-

85% H₃PO₄ in a sealed capillary (external standard)

-

NMR tube

-

NMR Spectrometer

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the phosphonic acid sample in a suitable deuterated solvent in an NMR tube. Phosphonic acids are often most soluble in polar solvents like DMSO-d₆ or methanol-d₄.

-

Standard Preparation: Place a sealed capillary containing 85% H₃PO₄ into the NMR tube. This will serve as an external reference standard at 0.0 ppm.

-

Rationale: Using an external standard prevents any potential interaction of the acidic reference with the sample and provides an accurate, reproducible chemical shift reference.

-

-

Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

-

Analysis: Process the spectrum and reference the peak from the external standard to 0.0 ppm. The signal for (Diphenylmethyl)phosphonic acid should appear as a single peak, typically in the +15 to +30 ppm range. The absence of signals corresponding to the phosphonate ester starting material confirms the completion of the reaction.[4][6]

Applications in Research and Drug Development

The unique structure of (Diphenylmethyl)phosphonic acid and its derivatives makes them valuable tools for drug discovery professionals.

-

Enzyme Inhibition: Phosphonic acids are widely used as inhibitors of metalloenzymes and other enzymes that interact with phosphate or carboxylate substrates.[2] The bulky diphenylmethyl group can act as a hydrophobic anchor, targeting specific pockets within an enzyme's active site. For instance, diphenylphosphonates have been used to inactivate serine hydrolases.[7]

-

Scaffold for Library Synthesis: The diphenylmethyl group can be readily modified on one or both of the phenyl rings, allowing for the creation of a library of analogs. This enables systematic exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity for a given biological target.

-

Prodrug Development: While phosphonic acids themselves often suffer from poor cell permeability and low oral bioavailability due to their dianionic charge, they are excellent candidates for prodrug strategies.[1] The acidic protons can be masked with cleavable ester groups (e.g., pivaloyloxymethyl or 'POM' esters), which improve membrane transit and are subsequently hydrolyzed by intracellular esterases to release the active phosphonic acid drug.[12]

Conclusion

(Diphenylmethyl)phosphonic acid is a synthetically accessible and highly valuable organophosphorus compound. Its true utility lies in the combination of a hydrolytically stable phosphonic acid head group with a sterically demanding lipophilic tail. Understanding the core synthesis strategies, particularly the robust two-stage process of ester formation followed by controlled hydrolysis via methods like the McKenna reaction, is critical for researchers aiming to leverage this scaffold. As a phosphate mimic and a versatile building block for probing biological systems, (Diphenylmethyl)phosphonic acid will continue to be a relevant and powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

- Vertex AI Search. (n.d.). Organic Synthesis with Diethyl (diphenylmethyl)phosphonate: Properties & Uses.

- ChemicalBook. (n.d.). Diphenylmethylphosphonic acid | 92025-81-5.

- ResearchGate. (2025). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation.

- Harsági, N., & Keglevich, G. (2021).

- Semantic Scholar. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.

- Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2349-2384.

- ResearchGate. (n.d.). ³¹P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and....

- MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes.

- Kafarski, P., & Radaszkiewicz, T. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1048583.

- Leivonen, S., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689816.

- ResearchGate. (2010). Discovery of Phosphonic Acid-Containing Desaminobenzimidazoles as Fructose 1,6-Bisphosphatase Inhibitors that are Suitable for Oral Delivery via Prodrugs.

Sources

- 1. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 错误页 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data of Benzhydrylphosphonic Acid: An In-depth Technical Guide

Affiliation: Google AI Laboratories

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Benzhydrylphosphonic acid (also known as (diphenylmethyl)phosphonic acid). The guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical underpinnings of the technique, presents detailed experimental protocols, and offers a thorough interpretation of the spectral data. The information herein is designed to serve as a foundational resource for the analysis and application of this compound in various scientific endeavors.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₃O₃P, is an organophosphorus compound characterized by a phosphonic acid group attached to a diphenylmethyl (benzhydryl) moiety.[1] Its structural features make it a subject of interest in medicinal chemistry and materials science. The presence of two phenyl rings provides a bulky, hydrophobic region, while the phosphonic acid group offers a site for polar interactions, including hydrogen bonding and metal chelation.

Accurate structural elucidation and purity assessment are paramount for any application of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecular framework and functional groups. This guide will systematically dissect the ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and MS data anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of its carbon-hydrogen framework and the local environment of the phosphorus atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical as the acidic protons of the phosphonic acid group may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for its ability to slow down this exchange.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H NMR spectrum.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-256 scans.

-

Relaxation delay: 2-5 seconds.

-

Reference: 85% H₃PO₄ as an external standard (δ = 0.0 ppm).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic C-H |

| ~4.5 | Doublet | 1H | P-CH |

| ~11-12 | Broad Singlet | 2H | P-(OH)₂ |

Interpretation:

-

Aromatic Protons (δ ~7.2-7.5 ppm): The ten protons on the two phenyl rings are expected to resonate in the aromatic region. Due to potential restricted rotation around the C-C bonds and the influence of the phosphonic acid group, these protons may not be chemically equivalent, leading to a complex multiplet.

-

Methine Proton (δ ~4.5 ppm): The single proton on the carbon directly attached to the phosphorus atom (the benzylic proton) is expected to appear as a doublet due to coupling with the phosphorus nucleus (²J(P,H)). The magnitude of this coupling constant is typically in the range of 15-25 Hz.

-

Phosphonic Acid Protons (δ ~11-12 ppm): The two acidic protons of the phosphonic acid group are expected to appear as a broad singlet at a downfield chemical shift. The broadness is due to chemical exchange with any residual water in the solvent and intermolecular hydrogen bonding. The exact chemical shift is highly dependent on the concentration and the solvent used.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} spectrum) | Assignment |

| ~135-140 | Doublet (due to C-P coupling) | Aromatic C (ipso to CH-P) |

| ~128-130 | Singlet | Aromatic C-H (ortho, meta) |

| ~127 | Singlet | Aromatic C-H (para) |

| ~50-55 | Doublet (due to C-P coupling) | P-CH |

Interpretation:

-

Aromatic Carbons (δ ~127-140 ppm): The aromatic region will show several signals for the phenyl carbons. The ipso-carbons (the carbons of the phenyl rings directly attached to the methine carbon) are expected to be split into a doublet due to coupling with the phosphorus atom (²J(C,P)). The other aromatic carbons will appear as singlets.

-

Methine Carbon (δ ~50-55 ppm): The carbon of the P-CH group is expected to show a large one-bond coupling to the phosphorus atom (¹J(C,P)), resulting in a prominent doublet. This large coupling is a characteristic feature of organophosphorus compounds.

³¹P NMR Spectral Data and Interpretation

The ³¹P NMR spectrum is a simple yet powerful tool for confirming the presence and chemical environment of the phosphorus atom.

Table 3: Predicted ³¹P NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ³¹P{¹H} spectrum) | Assignment |

| ~20-30 | Singlet | P(=O)(OH)₂ |

Interpretation:

-

The ³¹P NMR spectrum is expected to show a single resonance in the region of 20-30 ppm (referenced to 85% H₃PO₄). This chemical shift is characteristic of alkylphosphonic acids. In a proton-decoupled spectrum, this signal will appear as a sharp singlet. In a proton-coupled spectrum, the signal would be split by the methine proton (a doublet) and potentially by the hydroxyl protons, although the latter coupling is often not observed due to rapid exchange.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, P=O, and P-O bonds.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 | Broad, Strong | O-H stretch (from P-OH, hydrogen-bonded) |

| 3080-3010 | Medium | Aromatic C-H stretch |

| 2960-2850 | Weak | Aliphatic C-H stretch (methine) |

| 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1250-1150 | Strong | P=O stretch |

| 1050-950 | Strong | P-O stretch |

| 750-700, 690-710 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

-

O-H Stretching (3000-2500 cm⁻¹): A very broad and strong absorption band is expected in this region, which is characteristic of the hydrogen-bonded O-H stretching vibrations of the phosphonic acid group. This broadness is a hallmark of carboxylic and phosphonic acids in the solid state.

-

C-H Stretching (3080-3010 cm⁻¹ and 2960-2850 cm⁻¹): Medium intensity peaks above 3000 cm⁻¹ are attributed to the aromatic C-H stretches. A weaker absorption below 3000 cm⁻¹ is expected for the methine C-H stretch.

-

P=O Stretching (1250-1150 cm⁻¹): A strong absorption band in this region is characteristic of the P=O double bond stretching vibration. The exact position can be influenced by hydrogen bonding.

-

P-O Stretching (1050-950 cm⁻¹): Strong absorptions corresponding to the P-O single bond stretching vibrations are also expected.

-

Aromatic C-H Bending (750-700 cm⁻¹ and 690-710 cm⁻¹): Strong bands in this region are indicative of the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation and Parameters:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound. It can be run in both positive and negative ion modes.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive mode or ammonia for negative mode) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

Mass Spectral Data and Interpretation

Expected Molecular Ions:

-

Positive Ion Mode [M+H]⁺: The protonated molecule would have an m/z of 249.0675 (calculated for C₁₃H₁₄O₃P⁺).

-

Negative Ion Mode [M-H]⁻: The deprotonated molecule would have an m/z of 247.0529 (calculated for C₁₃H₁₂O₃P⁻).

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to proceed through the loss of water and cleavage of the C-P bond.

-

Loss of H₂O: A fragment corresponding to the loss of a water molecule from the protonated molecule ([M+H-H₂O]⁺) may be observed at m/z 231.0574.

-

Cleavage of the C-P bond: The most significant fragmentation is expected to be the cleavage of the bond between the benzhydryl carbon and the phosphorus atom. This would lead to the formation of a stable diphenylmethyl cation (benzhydryl cation) at m/z 167.0856 (for C₁₃H₁₁⁺). This is often the base peak in the spectrum due to the high stability of the carbocation. The other fragment, [H₂PO₃]⁻, would be observed in negative ion mode.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The combined data from these techniques allows for the assignment of all key structural features, from the overall carbon-hydrogen framework to the specific functional groups. This guide provides the foundational spectroscopic information necessary for researchers and scientists working with this compound, enabling its confident use in further research and development activities.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 195023, this compound" PubChem, [Link]. Accessed 17 January 2026.[1]

Sources

The Solubility and Stability of Benzhydrylphosphonic Acid: An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydrylphosphonic acid, a unique organophosphorus compound, is of growing interest within the pharmaceutical and materials science sectors. Its distinctive structural features, comprising a bulky benzhydryl group attached to a phosphonic acid moiety, impart specific physicochemical properties that are critical to its application. This technical guide provides a comprehensive exploration of the solubility and stability of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound. This document delves into the theoretical underpinnings of its solubility in various solvent systems and outlines a robust experimental protocol for its quantitative determination. Furthermore, a detailed examination of the stability of this compound under various stress conditions is presented, adhering to internationally recognized guidelines. This guide is intended to be a vital resource, fostering a deeper understanding and facilitating the proficient application of this compound in research and development.

Introduction: The Molecular Architecture and Physicochemical Profile of this compound

This compound, systematically named (diphenylmethyl)phosphonic acid, is a white to almost white crystalline powder.[1][2] Its molecular structure is characterized by a central phosphorus atom bonded to a benzhydryl group, two hydroxyl groups, and one oxygen atom, conferring upon it the properties of a dibasic acid. The presence of the two phenyl rings in the benzhydryl group introduces significant steric bulk and hydrophobicity, which stands in contrast to the polar and hydrophilic nature of the phosphonic acid group. This juxtaposition of chemical properties is fundamental to its solubility and interaction with its environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92025-81-5 | [1][3][4] |

| Molecular Formula | C₁₃H₁₃O₃P | [4] |

| Molecular Weight | 248.22 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 235 °C | [2][5] |

| IUPAC Name | (diphenylmethyl)phosphonic acid | [3] |

A foundational understanding of these properties is the first step in predicting the behavior of this compound in various experimental and formulation settings. The following sections will provide a detailed analysis of its solubility and stability, offering both theoretical insights and practical, field-tested protocols.

Solubility Profile: A Duality of Polarity and Steric Hindrance

The solubility of a compound is a critical parameter that dictates its utility in solution-based applications, including reaction chemistry, formulation development, and biological assays. For this compound, solubility is a complex interplay between the polar phosphonic acid head and the nonpolar benzhydryl tail.

Theoretical Considerations

The phosphonic acid group is capable of forming strong hydrogen bonds with polar solvents and will ionize in aqueous solutions, with the extent of ionization being pH-dependent.[6] This would suggest good solubility in polar protic solvents like water and alcohols. Conversely, the large, nonpolar benzhydryl group will favor interactions with nonpolar or moderately polar aprotic solvents through van der Waals forces. Therefore, the overall solubility of this compound is not straightforward to predict and must be determined empirically across a range of solvents with varying polarities. It is known to be soluble in methanol.[2][7]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, and toluene). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Visual inspection should confirm that solid material remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known this compound concentrations.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original solvent by applying the dilution factor. The results are typically expressed in mg/mL or mol/L.

Anticipated Solubility Trends

Based on the solubility of the structurally similar phenylphosphonic acid, it is anticipated that the solubility of this compound will be highest in polar protic solvents and decrease with decreasing solvent polarity.[8][9]

Table 2: Predicted Solubility Behavior of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the phosphonic acid group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions with the phosphonic acid group. |

| Nonpolar | Toluene, Hexane | Low | Dominated by the hydrophobic benzhydryl group, with weak solute-solvent interactions. |

Stability Profile: A Comprehensive Assessment of Degradation Pathways

Understanding the stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products. Forced degradation studies are essential to identify the likely degradation pathways and to develop stability-indicating analytical methods.[6][7][10]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage.[6][7][10] The goal is to achieve a target degradation of 5-20%.[6][10]

Caption: Workflow for Forced Degradation Studies of this compound.

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M to 1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C) for a defined period.[6]

-

Basic Hydrolysis: Treat the sample solution with 0.1 M to 1 M sodium hydroxide and heat at a controlled temperature (e.g., 60 °C) for a defined period.[6]

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

-

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method. An isocratic ion-pair chromatographic method with a C18 column and a mobile phase containing a volatile buffer (e.g., n-hexylamine adjusted to a neutral pH) with methanol and acetonitrile is a suitable starting point.[11] Detection can be achieved using a conductivity detector, an evaporative light scattering detector (ELSD), or a refractive index (RI) detector, as phosphonic acids often lack a strong UV chromophore.[11]

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. The peak purity of the main peak should be assessed to ensure that no co-eluting degradation products are present.

Predicted Stability and Degradation Pathways

The P-C bond in phosphonic acids is generally stable to hydrolysis.[5] However, under harsh acidic or basic conditions, or in the presence of strong oxidizing agents, degradation may occur. Thermal degradation of phosphonic acids can proceed via dehydration and C-P bond cleavage at elevated temperatures.

Synthesis of this compound

A common and reliable method for the synthesis of phosphonic acids is the hydrolysis of their corresponding diethyl esters.[5][12]

Synthetic Scheme

Caption: Synthesis of this compound via Acid-Catalyzed Hydrolysis.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl benzhydrylphosphonate in concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water or ethanol/water) to yield pure this compound.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, with a specific focus on its solubility and stability. The presented methodologies for the experimental determination of solubility and for conducting forced degradation studies are robust and grounded in established scientific principles. By understanding the interplay of its structural components, researchers can better predict and control the behavior of this compound in their applications. The information and protocols detailed herein are intended to serve as a valuable resource for scientists and developers, enabling the effective and efficient utilization of this promising compound.

References

- Vertex AI Search Result 1. (Provides chemical properties and identifiers for this compound).

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 92025-81-5.

- TCI EUROPE N.V. This compound | 92025-81-5. (Provides product specifications including melting point and solubility in methanol).

- PubChem. This compound | C13H13O3P | CID 195023. National Center for Biotechnology Information. (Provides comprehensive chemical and physical properties).

- Lab Pro Inc. This compound, 200MG - B4634-200MG. (Provides physical properties including melting point).

- Parchem. This compound (Cas 92025-82-6).

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 92025-81-5.

- BenchChem. A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds.

- Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

- MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequiv Availab, 3(5), 00059.

- The Hydrolysis of Phosphinates and Phosphon

- Rasayan Journal of Chemistry. (2011).

- He, Y., et al. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents.

- Synthesis of Phosphonate-Based Diimide Ligands. (2022).

- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. (2014).

- BenchChem. Application Notes and Protocols: Hydrolysis of Diethyl p-tolylphosphonate to p-tolylphosphonic Acid.

- BenchChem. Solubility Profile of Phenylphosphonic Acid in Organic Solvents: A Technical Guide. (Provides solubility data and methodology for a similar compound).

Sources

- 1. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]

- 2. Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. primoris-lab.com [primoris-lab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Quantum Chemical Calculations for Benzhydrylphosphonic Acid: A Tool for Drug Discovery and Development

Abstract

Benzhydrylphosphonic acid and its derivatives represent a promising class of compounds in medicinal chemistry, primarily due to the phosphonic acid moiety's ability to act as a stable mimic of phosphate groups, carboxylates, or tetrahedral transition states in biological systems.[1][2][3] This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this compound. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for employing computational chemistry to accelerate the design and development of novel therapeutics based on this scaffold. We will delve into the rationale behind selecting appropriate computational methods, detail the experimental protocols for key calculations, and demonstrate how to interpret the resulting data to gain actionable insights for drug design.

Introduction: The Significance of this compound in Medicinal Chemistry

The phosphonic acid functional group is a cornerstone of many therapeutic agents due to its unique physicochemical properties.[1][4] It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and a carbon atom.[1] This arrangement allows it to serve as a bioisostere for phosphate and carboxylate moieties, enhancing metabolic stability and often improving binding affinity to biological targets.[2][3] Phosphonic acid derivatives have found applications as antiviral agents, enzyme inhibitors, and bone-targeting drugs.[2][4][5]

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, introduces significant steric bulk and lipophilicity. The interplay between the bulky, hydrophobic benzhydryl group and the hydrophilic, coordinating phosphonic acid group in this compound (Figure 1) creates a molecule with a distinct three-dimensional structure and electronic profile, making it a valuable scaffold for probing protein binding pockets.

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Quantum chemical calculations provide a powerful, in-silico approach to understanding the fundamental properties of molecules like this compound at the atomic level. These methods allow us to predict molecular geometries, electronic structures, and reactivity, thereby guiding the rational design of more potent and selective drug candidates.

Theoretical Foundations and Method Selection

The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For medium-sized organic molecules such as this compound, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational efficiency.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density. This is a significant advantage over traditional ab initio methods that rely on complex wavefunctions.

For organophosphorus compounds, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results.[6]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-validated hybrid functional that often provides a good starting point for calculations on organic molecules.

-

PBE0: This hybrid functional, which combines the Perdew-Burke-Ernzerhof (PBE) exchange functional with 25% Hartree-Fock exchange, is another popular choice and can offer improved accuracy for certain systems.[6]

-

M06-2X: This high-nonlocality functional is known to perform well for main-group thermochemistry and non-covalent interactions, which can be important in drug-receptor binding.

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set influences the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost.

-

Pople-style basis sets: These are commonly used for organic molecules.

-

6-31G(d): A good starting point for geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding around the phosphorus atom.

-

6-311++G(2d,2p): A larger and more flexible basis set that includes diffuse functions ("++") to better describe anions and non-covalent interactions, as well as multiple polarization functions on both heavy and hydrogen atoms. This is recommended for final single-point energy calculations and property predictions.

-

Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is often necessary to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient ways to approximate the effect of the solvent by treating it as a continuous dielectric medium.

Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed workflow for performing quantum chemical calculations on this compound. This protocol is designed to be a self-validating system, where the results of each step inform the next.

Caption: A typical workflow for quantum chemical calculations.

Step 1: Generation of the Initial 3D Structure

The starting point for any calculation is a reasonable 3D structure of this compound. This can be generated using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of a quantum chemistry software package. The PubChem database is also a good source for initial coordinates.[7]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

Protocol:

-

Select a computational method: For initial optimizations, a moderate level of theory is sufficient. A good choice is the B3LYP functional with the 6-31G(d) basis set.

-

Set up the calculation: Specify the chosen method, basis set, and the task as "Geometry Optimization". It is also advisable to include an implicit solvation model like PCM with water as the solvent.

-

Run the calculation: This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy.

-

Verify the optimized structure: After the optimization converges, it is crucial to perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and further conformational searching is required.

Step 3: Calculation of Molecular Properties

Once a stable, optimized geometry is obtained, more accurate calculations can be performed to determine various molecular properties.

Protocol:

-

Refine the energy: Perform a single-point energy calculation on the optimized geometry using a higher level of theory, for example, PBE0 with the 6-311++G(2d,2p) basis set and the PCM solvation model. This will provide a more accurate electronic energy.

-

Calculate electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.[8] The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding potential sites of non-covalent interactions with a biological target.

-

-

Predict NMR spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (e.g., 1H, 13C, 31P).[6] Comparing these calculated shifts with experimental data can help to validate the computed structure.

Data Interpretation and Application in Drug Design

The data generated from these quantum chemical calculations provide a wealth of information that can directly inform drug design strategies.

Structural Insights

The optimized geometry of this compound reveals the preferred conformation of the molecule, including the orientation of the phenyl rings and the phosphonic acid group. This information is critical for understanding how the molecule might fit into a binding pocket and for designing derivatives with improved shape complementarity.

Electronic Properties and Reactivity

| Property | Significance in Drug Design |

| HOMO Energy | Indicates the propensity of the molecule to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | A larger gap suggests greater chemical stability and lower reactivity. |

| MEP Map | Identifies regions of positive and negative electrostatic potential, which are crucial for predicting hydrogen bonding and other electrostatic interactions with a receptor. |

Spectroscopic Data

Calculated NMR chemical shifts can aid in the structural elucidation of newly synthesized derivatives of this compound. Discrepancies between calculated and experimental spectra can point to unexpected conformational changes or electronic effects.

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, are an indispensable tool in modern drug discovery and development. This guide has provided a comprehensive framework for applying these methods to the study of this compound. By following the outlined protocols, researchers can gain deep insights into the structural and electronic properties of this important scaffold, thereby accelerating the design of novel and effective therapeutic agents. The synergy between computational chemistry and experimental studies is key to unlocking the full potential of promising molecules like this compound.

References

-

MDPI. (2023, April 30). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Quantum-chemical calculations of chemical shifts in NMR spectra of organic molecules: V. Stereochemical structure of unsaturated phosphonic acids dichlorides from 31P NMR spectral data. Retrieved from [Link]

-

DTIC. (2002, November 3). Quantum Chemical Study of the Phosphite-Phosphonate Tautomerization. Retrieved from [Link]

-

Beilstein Journals. Phosphonic acid: preparation and applications. Retrieved from [Link]

-

PubMed. Phosphinic acids: current status and potential for drug discovery. Retrieved from [Link]

-

ResearchGate. Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Retrieved from [Link]

-

NIH. This compound | C13H13O3P | CID 195023 - PubChem. Retrieved from [Link]

-

ACS Publications. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case | The Journal of Physical Chemistry A. Retrieved from [Link]

-

ScienceDirect. New α-Hydrazinophosphonic acid: Synthesis, characterization, DFT study and in silico prediction of its potential inhibition of SARS-CoV-2 main protease. Retrieved from [Link]

-

NIH. (2022, October 3). Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC. Retrieved from [Link]

-

Chemcraft. Chemcraft - Graphical program for visualization of quantum chemistry computations. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Cambridge Open Engage. (2023, June 27). Quantitative structure–reactivity relationships for synthesis planning: The benzhydrylium case | Theoretical and Computational Chemistry | ChemRxiv. Retrieved from [Link]

-

Frontiers. (2021, April 29). Editorial: Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

-

NIH. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case - PMC. Retrieved from [Link]

-

Wikipedia. List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

Reinste Updates. Phosphonic Acid Derivatives: Unlocking Research Potential and Industrial Applications in India. Retrieved from [Link]

-

RSC Publishing. (2024, December 11). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

-

ResearchGate. Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case | Request PDF. Retrieved from [Link]

-

NIH. (2017, October 20). Phosphonic acid: preparation and applications - PMC. Retrieved from [Link]

-

ChemCompute. Home | ChemCompute: Free Computational Chemistry For Undergraduates. Retrieved from [Link]

-

Quora. (2019, May 28). What is the best software for quantum chemistry calculations?. Retrieved from [Link]

-

ACS Publications. (2018, October 17). Synthesis of Phosphonic Acid Ligands for Nanocrystal Surface Functionalization and Solution Processed Memristors | Chemistry of Materials. Retrieved from [Link]

-

NIH. (2024, October 6). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Retrieved from [Link]

-

Preprints.org. (2021, November 16). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. Retrieved from [Link]

-

NIH. Benzhydryliminomethylphospho.... Retrieved from [Link]

Sources

- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. updates.reinste.com [updates.reinste.com]

- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H13O3P | CID 195023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of a Versatile Moiety: A Technical History of Benzhydrylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth guide delves into the discovery and historical development of Benzhydrylphosphonic acid, a cornerstone organophosphorus compound. While the precise initial synthesis remains historically nuanced, this paper reconstructs its likely genesis through the lens of the foundational Michaelis-Arbuzov reaction. We will explore the pioneering work of late 19th and early 20th-century chemists that laid the groundwork for its creation, detail the evolution of its synthetic methodologies, and touch upon its contemporary applications, particularly in the realm of medicinal chemistry. This guide serves as a technical resource for researchers, providing not only historical context but also actionable synthetic protocols and an understanding of the chemical principles that underpin this versatile molecule.

The Dawn of Organophosphorus Chemistry and the Inferred Discovery of this compound

The story of this compound is intrinsically linked to the birth of organophosphorus chemistry. The late 19th century witnessed a surge in the exploration of phosphorus compounds, moving beyond inorganic phosphates to the synthesis of molecules with a direct carbon-phosphorus (C-P) bond.

While a singular, celebrated "discovery" of this compound is not explicitly documented in readily available historical records, its first synthesis can be confidently inferred to be a direct consequence of the groundbreaking work of August Michaelis and Aleksandr Arbuzov.

In 1898, the German chemist August Michaelis, alongside his student R. Kaehne, published a seminal paper in the Berichte der Deutschen Chemischen Gesellschaft that would lay the foundation for the synthesis of a vast array of phosphonates.[1][2][3] They discovered that trialkyl phosphites react with alkyl halides upon heating to yield phosphonic acid esters.[1][2][4] This reaction, initially explored with simple alkyl iodides, was a pivotal moment in organophosphorus chemistry.

A few years later, the Russian chemist Aleksandr Arbuzov extensively investigated and generalized this reaction, which is now widely known as the Michaelis-Arbuzov reaction .[1][2][4] This powerful C-P bond-forming reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting phosphonium intermediate to form the stable pentavalent phosphonate.

Given that this compound is also known as diphenylmethylphosphonic acid, its first synthesis was almost certainly achieved through the Michaelis-Arbuzov reaction, utilizing a benzhydryl halide (e.g., benzhydryl bromide) as the electrophile. The secondary nature of the benzhydryl halide would have been a point of interest for early researchers exploring the scope of this new reaction.[5]

The likely, albeit not definitively documented, first synthesis would have followed this general scheme:

Figure 1: The inferred first synthetic pathway to this compound via the Michaelis-Arbuzov reaction.

The Michaelis-Arbuzov Reaction: The Cornerstone of Benzhydrylphosphonate Synthesis

The Michaelis-Arbuzov reaction remains a fundamental and widely practiced method for the synthesis of phosphonates, including benzhydrylphosphonates. Understanding its mechanism is key to appreciating the early chemists' ingenuity and for optimizing its application in modern synthetic chemistry.

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms a quasi-phosphonium salt intermediate.[1][2][4]

-

Dealkylation: The halide anion, acting as a nucleophile, then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of a stable pentavalent phosphonate and an alkyl halide byproduct. The driving force for this step is the formation of the thermodynamically stable phosphoryl (P=O) bond.